Liarozole

描述

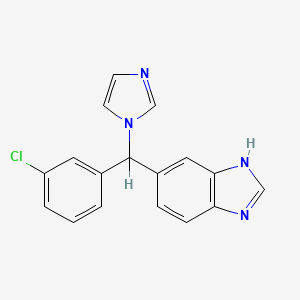

利阿唑是一种合成化合物,以其作为视黄酸代谢阻断剂和芳香化酶抑制剂而闻名。 它主要用于治疗各种皮肤病,包括鱼鳞病和银屑病 . 利阿唑的化学式为C₁₇H₁₃ClN₄,属于苯并咪唑类 .

准备方法

合成路线和反应条件: 利阿唑通过多步合成过程合成,涉及苯并咪唑核心结构的形成。合成通常从邻苯二胺与羧酸衍生物反应形成苯并咪唑环开始。

工业生产方法: 利阿唑的工业生产涉及优化反应条件,以确保高产率和纯度。这包括控制温度、pH 值和反应时间。 催化剂和溶剂的使用在利阿唑的工业合成中也至关重要 .

化学反应分析

反应类型: 利阿唑经历了几种类型的化学反应,包括:

氧化: 利阿唑可以被氧化形成各种代谢物。

还原: 还原反应可以改变咪唑环。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

取代: 通常使用卤化试剂和钯等催化剂.

科学研究应用

Dermatological Applications

Lamellar Ichthyosis Treatment

Liarozole has been investigated as a treatment for lamellar ichthyosis, a genetic skin disorder characterized by scaling and dryness. A phase II/III clinical trial demonstrated that oral this compound (75 mg and 150 mg) significantly improved the condition's severity as measured by the Investigator's Global Assessment (IGA) and Dermatology Life Quality Index (DLQI) scores. The treatment was well tolerated among participants, indicating its potential as an alternative to systemic retinoid therapies .

Mechanism of Action

This compound functions by inhibiting the metabolism of retinoic acid, which is crucial for skin differentiation and proliferation. By blocking the enzyme CYP450, this compound increases the availability of retinoic acid in the skin, promoting healthier skin turnover and reducing symptoms associated with lamellar ichthyosis .

Oncology Applications

Antitumor Activity

Research indicates that this compound may enhance the efficacy of cancer chemopreventive agents such as retinoic acid and provitamin A carotenoids like β-carotene. Studies have shown that this compound can potentiate the anticancer effects of these agents, suggesting a synergistic relationship that may improve cancer prevention strategies .

Inhibition of Fibrosis in Uterine Leiomyoma

This compound has also been studied for its effects on uterine leiomyoma (fibroids), benign tumors that can cause significant morbidity in women. In a laboratory study using a three-dimensional culture model, this compound treatment resulted in decreased expression of transforming growth factor-beta 3 (TGF-β3) and its associated extracellular matrix components. This suggests that this compound may have therapeutic potential in managing fibrotic conditions related to uterine leiomyoma by modulating TGF-β3 signaling pathways .

Summary of Findings

The following table summarizes key findings from studies on this compound:

Case Studies

Case Study: Lamellar Ichthyosis

A double-blind trial involving patients aged 14 and older with moderate to severe lamellar ichthyosis showed promising results with this compound treatment. Patients receiving 75 mg or 150 mg daily reported significant improvements in skin scaling and overall quality of life after 12 weeks .

Case Study: Uterine Leiomyoma

In vitro studies using a three-dimensional culture system demonstrated that this compound effectively reduced TGF-β3 levels in uterine leiomyoma cells, leading to decreased production of collagen and other extracellular matrix components associated with fibrotic changes. This suggests a potential new therapeutic avenue for treating symptomatic uterine fibroids .

作用机制

利阿唑通过抑制细胞色素 P450 依赖性全反式视黄酸代谢而发挥作用。这导致血浆和皮肤中视黄酸水平升高,从而可以调节基因表达和细胞分化。 利阿唑还抑制芳香化酶,芳香化酶是参与雌激素生物合成的酶,因此它在治疗激素依赖性癌症方面很有用 .

类似化合物:

R115866: 另一种视黄酸代谢阻断剂。

R116010: 一种具有相似药理特性的相关化合物。

唑基类视黄醇类: 与利阿唑具有结构相似性并具有类视黄醇作用的化合物.

独特性: 利阿唑在作为视黄酸代谢阻断剂和芳香化酶抑制剂的双重作用方面是独特的。 这种双重功能使其在治疗涉及异常角化和激素依赖性癌症的疾病方面特别有效 .

相似化合物的比较

R115866: Another retinoic acid metabolism-blocking agent.

R116010: A related compound with similar pharmacological properties.

Azolyl Retinoids: Compounds that share structural similarities with liarozole and have retinoid-mimetic effects.

Uniqueness: this compound is unique in its dual role as a retinoic acid metabolism-blocking agent and an aromatase inhibitor. This dual functionality makes it particularly effective in treating conditions that involve abnormal keratinization and hormone-dependent cancers .

生物活性

Liarozole, a retinoic acid metabolism blocking agent, has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various cancer cell lines, and relevant case studies.

This compound functions primarily by inhibiting the metabolism of all-trans-retinoic acid (ATRA) through the inhibition of cytochrome P450 enzymes, specifically CYP26A1. This inhibition leads to increased levels of retinoic acid in tissues and plasma, which is crucial for its antiproliferative effects on cancer cells.

Table 1: Inhibition Profile of this compound and Other Compounds

| Compound | Target Enzyme | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | CYP26A1 | 0.5 | Moderate |

| R116010 | CYP26A1 | 0.004 | High |

| Other CYPs | Various | >10 | Low |

Antitumor Activity

This compound has demonstrated significant antitumor activity across various preclinical models. Studies have shown that this compound enhances the antiproliferative effects of retinoids by preventing their degradation.

Case Study: Prostate Cancer

In a study involving DU 145 human prostate cancer cells, this compound was tested in combination with 1α,25-dihydroxyvitamin D3. The results indicated that this compound inhibited the enzyme 24-hydroxylase, which is responsible for the catabolism of vitamin D3. This inhibition resulted in a significant increase in the half-life of vitamin D3 from 11 hours to 31 hours, enhancing its antiproliferative effects by 65% when combined with this compound .

Clinical Findings

Clinical trials have explored the efficacy of this compound in cancer patients. A notable trial indicated that this compound increased the half-life of orally administered retinoids and enhanced their therapeutic effects. For instance, patients treated with this compound showed improved responses to retinoid therapy compared to those receiving retinoids alone .

Table 2: Summary of Clinical Trials Involving this compound

| Study Reference | Cancer Type | Treatment Regimen | Outcome |

|---|---|---|---|

| Van Ginckel et al. | Breast Cancer | This compound + ATRA | Increased ATRA levels |

| Westarp et al. | Various Cancers | This compound + Retinoids | Enhanced therapeutic response |

| Achkar et al. | Prostate Cancer | This compound + Vitamin D3 | Significant growth inhibition |

In Vitro Studies

In vitro studies have demonstrated that this compound can enhance the differentiation-inducing activity of retinoids in various cancer cell lines. For example, in MCF-7 human breast cancer cells, this compound was shown to block the breakdown of ATRA effectively, thereby maintaining higher levels of this active metabolite and promoting differentiation over proliferation .

属性

IUPAC Name |

6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4/c18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15/h1-11,17H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFHIPBXIWJXNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

145858-50-0 (mono-hydrochloride), 145858-52-2 (fumarate) | |

| Record name | Liarozole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115575116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9048277 | |

| Record name | Liarozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115575-11-6, 171849-18-6, 172282-43-8 | |

| Record name | Liarozole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115575-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Liarozole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115575116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Liarozole, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171849186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Liarozole, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172282438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Liarozole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13066 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Liarozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIAROZOLE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17NYD2210B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LIAROZOLE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/090Y06W08H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LIAROZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0Q29TGV9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。